molecular formula C6H9NO3 B1358288 (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 52574-06-8

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B1358288
CAS RN: 52574-06-8
M. Wt: 143.14 g/mol
InChI Key: SHLYZEAOVWVTSW-BYPYZUCNSA-N
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Description

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as S-MOPC, is a naturally occurring organic compound of the pyrrolidine family. It is a white, crystalline solid and is soluble in water. It is used in a variety of applications, including the synthesis of pharmaceuticals, the production of food additives, and the development of disease-modifying drugs. In addition, S-MOPC has been studied for its potential to act as a neurotransmitter in the brain.

Scientific Research Applications

  • Plasticizer Synthesis : Takenishi and Simamura (1954) explored the use of 2-methyl-5-oxopyrrolidine-2-carboxylic acid, derived from levulinic acid, as a potential plasticizer. They synthesized various esters of this compound and tested their performance as plasticizers (Takenishi & Simamura, 1954).

  • Antibacterial Agents : A study by Bouzard et al. (1992) reported the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which showed promising in vitro and in vivo antibacterial activities. The study highlighted the significant role of a (3S)-3-amino-pyrrolidine group in enhancing the activity of these compounds (Bouzard et al., 1992).

  • Antioxidant Activity : Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity. Some of these compounds showed potent antioxidant activities, even surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Anticancer and Antimicrobial Activity : Kairytė et al. (2022) investigated 5-oxopyrolidine derivatives for their potential anticancer and antimicrobial properties. These compounds showed significant activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

  • Chemical Synthesis for Biological Evaluation : Gao et al. (2019) synthesized halo-GSK1482160 analogs from (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid for biological evaluation as potential P2X7R radioligands. These compounds demonstrated binding affinity in a competitive binding assay, indicating their potential in therapeutic applications (Gao et al., 2019).

  • Metal–Organic Frameworks (MOFs) : Zhao et al.

(2020) reported the synthesis of a metal-organic framework (MOF) using 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This MOF displayed a 3D framework with a dia topological network and showed effective adsorption of methyl orange dye from aqueous solutions, highlighting its potential in environmental applications (Zhao et al., 2020).

  • Chiral Resolving Agents : Piwowarczyk et al. (2008) explored the use of enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid as chiral resolving agents. These enantiomers were proven effective in chromatographic separation of diastereomeric amides and esters (Piwowarczyk et al., 2008).

properties

IUPAC Name

(2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYZEAOVWVTSW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595365
Record name 1-Methyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

CAS RN

52574-06-8
Record name 1-Methyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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